CID 74222901 CID 74222901
Brand Name: Vulcanchem
CAS No.:
VCID: VC19813568
InChI: InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q;;;;;;2*+2/p-4
SMILES:
Molecular Formula: C20H30Cl4Rh2
Molecular Weight: 618.1 g/mol

CID 74222901

CAS No.:

VCID: VC19813568

Molecular Formula: C20H30Cl4Rh2

Molecular Weight: 618.1 g/mol

* For research use only. Not for human or veterinary use.

CID 74222901 -

Description

CID 74222901 refers to the chemical compound tert-Butyl (2S,4S)-2-(aminooxymethyl)-4-methylpyrrolidine-1-carboxylate. This compound belongs to the class of pyrrolidines and is characterized by its unique structural features, including a tert-butyl ester group, an aminooxy group, and a methyl group attached to a pyrrolidine ring. Due to its distinct reactivity and potential biological activity, it is of interest in various fields of scientific research.

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-2-(aminooxymethyl)-4-methylpyrrolidine-1-carboxylate typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of the Aminooxy Group: The aminooxy group is introduced via nucleophilic substitution reactions using hydroxylamine derivatives.

  • Attachment of the Tert-Butyl Ester Group: The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Oxidation: The aminooxy group can be oxidized to form oxime derivatives using oxidizing agents like hydrogen peroxide.

  • Reduction: Reduction reactions can convert the aminooxy group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminooxy group, using nucleophiles like alkyl halides or acyl chlorides.

Reaction TypeReagentsProducts
OxidationHydrogen peroxideOxime derivatives
ReductionLiAlH4, NaBH4Amine derivatives
SubstitutionAlkyl halides, acyl chloridesSubstituted pyrrolidine derivatives

Scientific Research Applications

Tert-Butyl (2S,4S)-2-(aminooxymethyl)-4-methylpyrrolidine-1-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: The compound is used in studying enzyme mechanisms and as a probe for biological assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action involves the interaction of the aminooxy group with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The tert-butyl ester group may enhance stability and bioavailability.

Comparison with Similar Compounds

Similar compounds include tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate and tert-Butyl (2S,4S)-2-(methoxymethyl)-4-methyl-pyrrolidine-1-carboxylate, which differ by having a hydroxyl or methoxy group instead of an aminooxy group. The presence of the aminooxy group in CID 74222901 imparts unique reactivity and biological activity compared to its analogs.

CompoundStructural Difference
tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylateHydroxyl group instead of aminooxy
tert-Butyl (2S,4S)-2-(methoxymethyl)-4-methyl-pyrrolidine-1-carboxylateMethoxy group instead of aminooxy
Product Name CID 74222901
Molecular Formula C20H30Cl4Rh2
Molecular Weight 618.1 g/mol
Standard InChI InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q;;;;;;2*+2/p-4
Standard InChIKey QNIVKTTWBMFSBR-UHFFFAOYSA-J
Canonical SMILES CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+2].[Rh+2]
PubChem Compound 74222901
Last Modified Aug 11 2024

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